molecular formula C12H15NO B2891099 1-(2-Aminophenyl)-2-cyclobutylethan-1-one CAS No. 1492526-79-0

1-(2-Aminophenyl)-2-cyclobutylethan-1-one

Cat. No.: B2891099
CAS No.: 1492526-79-0
M. Wt: 189.258
InChI Key: DTTALDBDDRLUFU-UHFFFAOYSA-N
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Description

Significance as a Versatile Synthetic Building Block in Contemporary Organic Synthesis

The utility of 1-(2-Aminophenyl)-2-cyclobutylethan-1-one as a synthetic building block stems from the strategic placement of its functional groups. The 2-aminoaryl ketone moiety is a well-established precursor for the construction of various heterocyclic systems. For instance, this structural motif is fundamental to the Friedländer annulation, a classic and reliable method for synthesizing quinolines. researchgate.net In this reaction, the 2-aminophenyl ketone can condense with a compound containing an active α-methylene group to form the quinoline (B57606) core, a privileged scaffold in numerous biologically active compounds.

The presence of the cyclobutylethan-1-one side chain introduces a unique steric and electronic component to the molecule. The cyclobutane (B1203170) ring, with its inherent ring strain, can influence the reactivity of the adjacent carbonyl group and can be carried through synthetic sequences to impart specific conformational constraints on the final products. Cyclobutane-containing molecules are of increasing interest in medicinal chemistry as they can serve as bioisosteres for other common chemical groups, potentially improving the pharmacokinetic and pharmacodynamic properties of drug candidates. nih.govlifechemicals.com

The synthesis of this building block could potentially be achieved through methods such as the Friedel-Crafts acylation of an appropriate aniline (B41778) derivative with cyclobutylacetyl chloride. lookchem.comresearchgate.net Catalytic approaches to such acylations are an area of active research to improve efficiency and reduce environmental impact. lookchem.comresearchgate.net

Below is an interactive data table summarizing the key structural features of this compound that contribute to its synthetic versatility.

FeatureDescriptionSynthetic Potential
2-Aminoaryl Ketone Aniline ring substituted with a ketone at the 2-position.Precursor for heterocycle synthesis (e.g., quinolines, benzodiazepines). researchgate.netacs.org
Primary Amino Group A nucleophilic -NH2 group ortho to the carbonyl.Enables cyclization reactions and further functionalization.
Carbonyl Group An electrophilic C=O group.Participates in condensation reactions and can be a site for nucleophilic attack.
Cyclobutane Ring A four-membered carbocyclic ring.Imparts unique conformational and stereochemical properties to derivatives. nih.gov

Interdisciplinary Relevance in Chemical Sciences and Precursor Applications

The interdisciplinary importance of this compound lies in its potential as a precursor to molecules with significant applications in medicinal chemistry, materials science, and chemical biology. The ability to synthesize diverse heterocyclic structures from this compound opens avenues for the discovery of new therapeutic agents.

As a precursor, 2-aminoaryl ketones are instrumental in creating a wide range of N-heterocycles. nih.gov The specific cyclobutane substitution in this compound allows for the generation of novel derivatives that are not readily accessible through other synthetic routes. These resulting molecules, featuring a cyclobutane moiety, are being explored for their potential to modulate biological activity in various disease states. nih.govlifechemicals.com For example, the conformational rigidity imparted by the cyclobutane ring can lead to enhanced binding affinity and selectivity for biological targets. nih.gov

The research findings on related cyclobutyl ketones and 2-aminoaryl ketones suggest that derivatives of this compound could be valuable intermediates in drug discovery programs. The development of synthetic strategies to access cis-1,3-difunctionalized cyclobutanes from cyclobutyl aryl ketones highlights the ongoing interest in this chemical space for creating molecules with favorable pharmacological properties. researchgate.netnih.gov

The following table outlines the potential precursor applications of this compound in various fields.

FieldPrecursor ApplicationPotential Outcome
Medicinal Chemistry Synthesis of novel cyclobutane-containing quinolines and other heterocycles.Development of new therapeutic agents with improved pharmacological profiles. nih.govlifechemicals.com
Materials Science Creation of unique molecular scaffolds for new polymers or functional materials.Materials with tailored electronic or physical properties.
Organic Synthesis A starting material for exploring new synthetic methodologies and reaction pathways.Expansion of the synthetic chemist's toolbox for constructing complex molecules.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-aminophenyl)-2-cyclobutylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO/c13-11-7-2-1-6-10(11)12(14)8-9-4-3-5-9/h1-2,6-7,9H,3-5,8,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTTALDBDDRLUFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)CC(=O)C2=CC=CC=C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1492526-79-0
Record name 1-(2-aminophenyl)-2-cyclobutylethan-1-one
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Synthetic Methodologies for 1 2 Aminophenyl 2 Cyclobutylethan 1 One

Established Retrosynthetic Disconnections and Forward Syntheses

Traditional approaches to synthesizing aryl ketones provide a solid foundation for proposing viable routes to 1-(2-aminophenyl)-2-cyclobutylethan-1-one. These methods often rely on robust and well-understood reactions such as Grignard additions and nitroaldol reactions.

A primary retrosynthetic disconnection for this compound is the bond between the carbonyl group and the cyclobutylmethylene carbon. This disconnection suggests a synthetic approach involving a Grignard reagent. libretexts.org The forward synthesis would entail the reaction of a cyclobutylmethylmagnesium halide (e.g., cyclobutylmethylmagnesium bromide) with a suitable 2-aminobenzoyl precursor.

One potential pathway involves using 2-aminobenzonitrile (B23959) as the starting material. The Grignard reagent would add across the nitrile's carbon-nitrogen triple bond. Subsequent acidic hydrolysis of the resulting imine intermediate would yield the desired ketone. A critical consideration in this approach is the protection of the aniline's amino group to prevent it from reacting with the highly basic Grignard reagent. mnstate.edu Common protecting groups for amines, such as a tert-butyloxycarbonyl (Boc) group, could be employed and subsequently removed in the final step.

Table 1: Proposed Grignard Reaction Scheme

Step Reactant 1 Reactant 2 Reagents/Conditions Intermediate/Product
1 2-Aminobenzonitrile Di-tert-butyl dicarbonate Base (e.g., Triethylamine), Solvent (e.g., THF) N-Boc-2-aminobenzonitrile
2 N-Boc-2-aminobenzonitrile Cyclobutylmethylmagnesium bromide 1. Anhydrous Ether/THF 2. H₃O⁺ 1-(2-(Boc-amino)phenyl)-2-cyclobutylethan-1-one

An alternative Grignard-based strategy could involve the reaction of the organomagnesium compound with a 2-aminobenzaldehyde (B1207257) derivative, followed by oxidation of the resulting secondary alcohol to the target ketone. This multi-step process adds complexity but is a viable alternative.

The Henry, or nitroaldol, reaction provides another classical route for carbon-carbon bond formation. wikipedia.orgorganic-chemistry.org A retrosynthetic analysis disconnecting the Cα-Cβ bond of the ethanone (B97240) backbone points to 2-aminobenzaldehyde and cyclobutylnitromethane as the starting materials.

The base-catalyzed condensation of these two precursors would form a β-nitro alcohol. Subsequent oxidation of the secondary alcohol to a ketone, followed by reduction of the nitro group, would be required to arrive at the final product. However, a more direct approach would involve the reduction of the nitro group on a precursor like 1-(2-nitrophenyl)-2-cyclobutylethan-1-one. The synthesis could therefore start with 2-nitrobenzaldehyde (B1664092) and cyclobutylnitromethane. The resulting β-nitro alcohol can be oxidized to an α-nitro ketone. Subsequent reduction of the aromatic nitro group would yield the target compound. wikipedia.org

Table 2: Proposed Henry Reaction Strategy

Step Starting Materials Catalyst/Reagents Intermediate Product
1 2-Nitrobenzaldehyde, Cyclobutylnitromethane Base (e.g., DBU, Et₃N) 2-Cyclobutyl-1-(2-nitrophenyl)-2-nitroethanol
2 2-Cyclobutyl-1-(2-nitrophenyl)-2-nitroethanol Oxidizing Agent (e.g., PCC, Dess-Martin periodinane) 2-Cyclobutyl-1-(2-nitrophenyl)-2-nitroethan-1-one

The Henry reaction offers the advantage of using readily available starting materials and is known for its reliability in forming carbon-carbon bonds.

Friedel-Crafts acylation is a cornerstone of aromatic chemistry for the synthesis of aryl ketones. This strategy involves the reaction of an activated aromatic ring with an acylating agent, typically an acyl halide or anhydride, in the presence of a Lewis acid catalyst. To synthesize this compound, one could envision the acylation of a protected aniline (B41778), such as acetanilide, with cyclobutylacetyl chloride.

The amino group of aniline is highly activating but also basic, readily complexing with and being deactivated by Lewis acids like aluminum chloride (AlCl₃). Therefore, protection of the amino group, for instance as an acetamide, is essential. The acetyl group moderates the reactivity of the aromatic ring and prevents unwanted side reactions. The acylation would likely yield a mixture of ortho and para isomers, from which the desired ortho-acylated product would need to be separated. The final step would involve the deprotection of the amino group via hydrolysis.

Development of Novel Synthetic Routes to this compound

Modern synthetic chemistry has seen the emergence of powerful new methods that offer higher selectivity and efficiency, often under milder reaction conditions. These include stereoselective syntheses and organocatalytic transformations.

While the target molecule, this compound, is achiral, the principles of stereoselective synthesis are crucial for creating substituted analogs with defined stereochemistry. nih.gov For instance, if the cyclobutane (B1203170) ring were substituted, controlling the relative and absolute stereochemistry would become paramount.

Methods for the stereoselective synthesis of cyclobutanes often involve [2+2] cycloaddition reactions. nih.govmdpi.com Recent advances have demonstrated the power of photocatalysis, organocatalysis, and Lewis acid catalysis in achieving high levels of stereocontrol in such reactions. nih.gov Furthermore, ring contraction strategies, such as the conversion of readily accessible pyrrolidines into multisubstituted cyclobutanes, have been developed to afford stereospecific products. nih.gov These advanced techniques could be adapted to prepare chiral cyclobutane-containing building blocks for the synthesis of optically active analogs of the target compound.

Organocatalysis, which utilizes small organic molecules to catalyze chemical reactions, has emerged as a powerful alternative to traditional metal-based catalysis. researchgate.net This approach often provides high levels of enantioselectivity under mild conditions. nih.gov

For the synthesis of this compound, an organocatalytic approach to the key bond-forming steps could be envisioned. For example, an asymmetric Henry reaction could be employed to set a stereocenter if a substituted aldehyde or nitroalkane were used. Catalysts such as cinchona alkaloids or chiral copper(II) complexes have been shown to be effective in promoting enantioselective nitroaldol reactions. nih.govmdpi.com

Furthermore, organocatalytic formal [2+2] cycloadditions can be used to construct the cyclobutane ring with high stereocontrol. rsc.org For instance, a tandem iminium-enamine activation of enals can lead to the formation of functionalized cyclobutanes with multiple contiguous stereocenters. rsc.org These organocatalytic methods represent a frontier in the synthesis of complex molecules and could be applied to develop novel, efficient, and stereoselective routes to derivatives of this compound.

Table 3: Mentioned Compound Names

Compound Name
This compound
Cyclobutylmethylmagnesium bromide
2-Aminobenzonitrile
Di-tert-butyl dicarbonate
Triethylamine
N-Boc-2-aminobenzonitrile
1-(2-(Boc-amino)phenyl)-2-cyclobutylethan-1-one
Trifluoroacetic acid (TFA)
2-Aminobenzaldehyde
2-Nitrobenzaldehyde
Cyclobutylnitromethane
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
2-Cyclobutyl-1-(2-nitrophenyl)-2-nitroethanol
Pyridinium chlorochromate (PCC)
Dess-Martin periodinane
2-Cyclobutyl-1-(2-nitrophenyl)-2-nitroethan-1-one
Tin(II) chloride (SnCl₂)
Acetanilide
Cyclobutylacetyl chloride

Metal-Catalyzed Processes for this compound Formation

Metal-catalyzed reactions offer a powerful and versatile toolkit for the construction of complex organic molecules like this compound. Palladium and rhodium-based catalytic systems are particularly noteworthy for their ability to facilitate the formation of the key aryl-ketone bond.

One plausible approach involves a palladium-catalyzed cross-coupling reaction. This could entail the reaction of an organometallic reagent derived from a protected 2-bromoaniline (B46623) with cyclobutylacetyl chloride. The use of a palladium catalyst, such as Pd(PPh₃)₄, in the presence of a suitable base is crucial for this transformation. The reaction mechanism typically involves an oxidative addition of the aryl bromide to the palladium(0) complex, followed by transmetalation with the organometallic reagent and subsequent reductive elimination to yield the desired ketone. Protecting the amino group of the 2-bromoaniline, for instance as a carbamate, is essential to prevent side reactions.

Another potential metal-catalyzed route is a rhodium-catalyzed process. While direct acylation of anilines can be challenging, rhodium catalysts have been employed in C-H activation/acylation reactions. A hypothetical pathway could involve the directed ortho-acylation of an appropriately substituted aniline derivative. However, the application of this methodology for the introduction of a cyclobutylethanone moiety has not been specifically reported and would require significant research and development.

Below is a hypothetical data table illustrating potential outcomes for a palladium-catalyzed synthesis based on analogous reactions found in the literature.

Table 1: Hypothetical Data for Palladium-Catalyzed Synthesis of a Protected Precursor to this compound

EntryPalladium CatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂SPhosK₂CO₃Toluene1001275
2Pd₂(dba)₃XPhosCs₂CO₃Dioxane110882
3PdCl₂(PPh₃)₂PPh₃K₃PO₄THF801668
4Pd(PPh₃)₄-Na₂CO₃DMF120678

This data is illustrative and based on typical conditions for similar cross-coupling reactions.

Optimizations and Green Chemistry Approaches in Synthesis

In recent years, there has been a significant push towards developing more sustainable and environmentally friendly synthetic methods in chemistry. For the synthesis of this compound, several optimization strategies and green chemistry principles can be applied.

One key area for optimization is the choice of solvent. Traditional organic solvents often pose environmental and health risks. The use of greener solvents such as water, ethanol, or supercritical CO₂ could significantly improve the environmental footprint of the synthesis. For instance, microwave-assisted organic synthesis in aqueous media has been shown to accelerate reaction rates and improve yields for the formation of various heterocyclic compounds, a strategy that could potentially be adapted for the final cyclization or condensation steps in a multi-step synthesis of the target molecule. organic-chemistry.org

Catalyst efficiency and reusability are also critical for a green synthetic process. The development of heterogeneous catalysts, where the metal catalyst is supported on a solid material, can simplify product purification and allow for the recovery and reuse of the expensive metal catalyst. For example, palladium nanoparticles supported on various materials have demonstrated high activity and recyclability in a range of cross-coupling reactions.

Biocatalysis offers a promising green alternative to traditional chemical synthesis. mdpi.com The use of enzymes, such as ketoreductases or transaminases, could be explored for the stereoselective synthesis of chiral precursors to this compound. nih.govresearchgate.net While this would represent a significant departure from classical organometallic chemistry, the high selectivity and mild reaction conditions offered by enzymes are highly desirable from a green chemistry perspective.

The table below outlines a comparison of traditional versus potential green chemistry approaches for a key synthetic step.

Table 2: Comparison of Traditional and Green Chemistry Approaches for a Hypothetical Acylation Step

ParameterTraditional Method (e.g., Friedel-Crafts)Green Chemistry Approach
Catalyst Stoichiometric AlCl₃Catalytic, reusable solid acid or enzyme
Solvent Chlorinated solvents (e.g., CH₂Cl₂)Water, ethanol, or solvent-free
Energy Input Conventional heatingMicrowave irradiation or ambient temperature
Waste Generation Significant acidic wasteMinimal, with catalyst recycling
Atom Economy ModeratePotentially high

By integrating these principles of optimization and green chemistry, the synthesis of this compound can be made more efficient, cost-effective, and environmentally responsible.

Chemical Reactivity and Mechanistic Studies of 1 2 Aminophenyl 2 Cyclobutylethan 1 One

Reactivity Profiles of Constituent Functional Groups

Transformations Involving the Ketone Moiety

The ketone group, a carbonyl functionality, is a site of significant electrophilicity and is susceptible to a variety of nucleophilic additions and condensation reactions. Standard carbonyl chemistry is applicable, including reductions, oxidations, and carbon-carbon bond-forming reactions.

One of the most significant transformations of the ketone in the context of the adjacent amino group is its role as an electrophile in intramolecular cyclization reactions. For instance, in the presence of a suitable catalyst, the ketone can react with a neighboring nucleophile, a reaction well-documented for 2-aminoaryl ketones which readily undergo condensation to form quinoline (B57606) derivatives. mdpi.comresearchgate.netrawdatalibrary.netorganic-chemistry.org

Furthermore, the ketone can be a handle for various functional group interconversions. For example, the Baeyer-Villiger oxidation could convert the ketone into an ester, and a Beckmann rearrangement of the corresponding oxime would yield an amide. nih.gov The regioselectivity of these rearrangements would be influenced by the migratory aptitude of the adjacent aryl and cyclobutylmethyl groups. nih.govwiley-vch.de

Table 1: Predicted Transformations of the Ketone Moiety

Reaction TypeReagents/ConditionsExpected Product
ReductionNaBH₄, LiAlH₄1-(2-Aminophenyl)-2-cyclobutylethan-1-ol
Reductive AminationH₂, Pd/C, NH₃1-(2-Aminophenyl)-2-cyclobutylethan-1-amine
Wittig ReactionPh₃P=CH₂1-(2-Aminophenyl)-2-cyclobutyl-1-propene
Grignard ReactionCH₃MgBr2-(2-Aminophenyl)-1-cyclobutylpropan-2-ol
Baeyer-Villiger Oxidationm-CPBA2-Aminophenyl cyclobutylacetate
Beckmann Rearrangement1. NH₂OH, 2. H₂SO₄N-(2-cyclobutylacetyl)aniline

Reactions at the Primary Amine Functionality

The primary aromatic amine in 1-(2-Aminophenyl)-2-cyclobutylethan-1-one is a versatile nucleophilic center. Its reactivity is somewhat attenuated by the delocalization of the nitrogen lone pair into the aromatic ring. Nevertheless, it readily participates in a range of characteristic amine reactions.

Acylation and alkylation are fundamental transformations of the primary amine. Reaction with acyl chlorides or anhydrides would yield the corresponding amides, while alkyl halides would lead to secondary and potentially tertiary amines. The primary amine can also undergo diazotization upon treatment with nitrous acid, forming a diazonium salt. This intermediate is highly versatile and can be substituted by a wide array of nucleophiles in Sandmeyer-type reactions.

Crucially, the primary amine can act as an internal nucleophile, reacting with the neighboring ketone to form heterocyclic structures, most notably quinolines, through intramolecular condensation reactions. mdpi.comresearchgate.netrawdatalibrary.netorganic-chemistry.org

Cyclobutane (B1203170) Ring-Specific Reactivity

The cyclobutane ring, a four-membered carbocycle, possesses significant ring strain (approximately 26 kcal/mol), which makes it susceptible to ring-opening reactions under various conditions. researchgate.netpharmaguideline.com These reactions relieve the inherent strain and lead to the formation of more stable acyclic or larger ring systems.

Thermal and Photochemical Ring Opening: Thermally induced ring-opening of cyclobutanes can occur, often proceeding through a diradical mechanism to yield two alkene molecules. arxiv.org Photochemical activation can also induce ring cleavage. researchgate.net

Acid-Catalyzed Ring Opening: In the presence of Lewis or Brønsted acids, the cyclobutane ring can be opened by nucleophiles. This process is particularly efficient in donor-acceptor cyclobutanes, where the strain release is coupled with electronic stabilization. acs.org

Hydrogenation: Catalytic hydrogenation with catalysts like nickel or platinum can lead to the cleavage of the cyclobutane ring to form the corresponding open-chain alkane. pharmaguideline.com

Table 2: Predicted Ring-Opening Reactions of the Cyclobutane Moiety

Reaction TypeReagents/ConditionsExpected Product Class
ThermalHigh TemperatureMixture of alkenes
PhotochemicalUV lightMixture of alkenes
Acid-CatalyzedLewis Acid (e.g., AlCl₃), NucleophileRing-opened products
HydrogenolysisH₂, Ni or Pt catalyst1-(2-Aminophenyl)hexan-1-one

Intra- and Intermolecular Reactions of this compound

The strategic placement of the amine and ketone functionalities facilitates a range of intra- and intermolecular reactions, leading to the formation of complex heterocyclic and carbocyclic structures.

Cycloaddition Reactions and Their Scope

While direct experimental data on cycloaddition reactions of this compound is not available, its potential to participate in such reactions can be inferred from the reactivity of analogous compounds. The formation of an enamine intermediate through the reaction of the primary amine with the ketone is a plausible pathway that could open avenues for cycloaddition reactions. bohrium.comvalpo.eduresearchgate.netlibretexts.org

[4+2] Cycloaddition (Diels-Alder Type Reactions): If an enamine tautomer is formed, it could potentially act as a diene in a [4+2] cycloaddition with a suitable dienophile. More likely, 2-aminophenyl enones, which are structurally related, have been shown to participate in [4+2] cycloadditions with various partners to form fused heterocyclic systems. researchgate.net

[2+2] Cycloaddition: Photochemical [2+2] cycloadditions are a common method for the synthesis of cyclobutane rings. acs.org While the starting material already contains a cyclobutane, the enamine intermediate could potentially undergo intermolecular [2+2] cycloaddition with an alkene under photochemical conditions.

The most significant intramolecular reaction of this compound is the acid- or base-catalyzed cyclization to form a substituted quinoline. This Friedländer-type annulation is a well-established method for quinoline synthesis from 2-aminoaryl ketones. mdpi.comresearchgate.netrawdatalibrary.netorganic-chemistry.org

Ring-Opening and Rearrangement Processes

The strained cyclobutane ring is the most likely site for ring-opening and rearrangement reactions.

Ring-Opening Reactions: As discussed in section 3.1.3, the cyclobutane ring can be opened under thermal, photochemical, or acidic conditions. researchgate.netpharmaguideline.comarxiv.orgresearchgate.netacs.org The specific products would depend on the reaction conditions and the presence of trapping agents. For instance, acid-catalyzed ring-opening in the presence of an aromatic nucleophile could lead to the formation of a new carbon-carbon bond. acs.org

Rearrangement Processes: Rearrangements involving the ketone functionality, such as the Baeyer-Villiger oxidation and Beckmann rearrangement, would lead to the formation of esters and amides, respectively, with potential cleavage of the cyclobutyl or aryl group from the carbonyl carbon. nih.govwiley-vch.de Furthermore, photolysis of cyclobutyl aryl ketones is known to sometimes lead to rearrangement products like aryl bicyclo[1.1.1]pentanols. acs.org More complex rearrangements could be initiated by the ring-opening of the cyclobutane, followed by subsequent intramolecular reactions. researchgate.net For instance, a ring-opening followed by an intramolecular cyclization could lead to the formation of larger heterocyclic or carbocyclic systems.

Mechanistic Elucidation of Key Transformations

Detailed mechanistic studies are crucial for understanding reaction pathways, optimizing conditions, and predicting product formation. For a molecule like this compound, such studies would provide invaluable insight into its chemical behavior.

Application of Crossover Experiments

There are no documented crossover experiments in the scientific literature specifically involving this compound. Such experiments are instrumental in determining whether a reaction proceeds through an intermolecular or intramolecular mechanism. In a hypothetical reaction involving this compound, a crossover experiment would typically involve running a reaction with a mixture of isotopically labeled and unlabeled starting material. The distribution of isotopes in the resulting products would then indicate the nature of the reaction pathway. The absence of such studies means that the intra- or intermolecular nature of potential rearrangements or condensation reactions involving this compound remains speculative.

Kinetic and Thermodynamic Studies

Specific kinetic and thermodynamic data for reactions involving this compound are not available in published research. Kinetic studies would involve measuring reaction rates under various conditions (e.g., temperature, concentration, catalyst loading) to determine the rate law and activation parameters. This information helps in understanding the transition state of the rate-determining step. Thermodynamic studies would focus on the energy changes throughout the reaction, determining the relative stability of reactants, intermediates, and products. Computational studies can sometimes provide theoretical insights into these parameters for related systems, but specific experimental data for this compound is absent. ekb.eg

Stereochemical Investigations

There is no specific information regarding stereochemical investigations of reactions involving this compound. Given the presence of a potential stereocenter if the cyclobutane ring is substituted, or if reactions introduce a new chiral center, stereochemical analysis would be critical. Such investigations would determine the stereoselectivity or stereospecificity of a reaction, providing crucial details about the three-dimensional arrangement of atoms in the transition state. Methods like chiral chromatography or polarimetry would be employed to analyze the stereochemical outcome of any transformation. Without such studies, the stereochemical course of reactions involving this compound is unknown.

Derivatives and Applications of 1 2 Aminophenyl 2 Cyclobutylethan 1 One in Complex Molecule Synthesis

Synthesis of Nitrogen-Containing Heterocyclic Systems

The synthesis of nitrogen-containing heterocyclic systems is a cornerstone of medicinal chemistry and materials science. Compounds such as pyrrolo[1,2-a]quinoxalines and triazoles are of significant interest due to their diverse biological activities and material properties. Typically, the synthesis of these scaffolds involves the condensation and cyclization of bifunctional precursors.

Pyrrolo[1,2-a]quinoxaline (B1220188) Formation via 1-(2-Aminophenyl) Precursors

The formation of the pyrrolo[1,2-a]quinoxaline scaffold is a well-established synthetic route. However, a review of the available chemical literature, including major chemical databases and scientific publications, indicates no instances of 1-(2-Aminophenyl)-2-cyclobutylethan-1-one being utilized as a starting material for this purpose. The existing methodologies for the synthesis of pyrrolo[1,2-a]quinoxalines predominantly employ precursors such as 1-(2-aminophenyl)pyrroles, which undergo cyclization reactions with various reagents. The specific cyclobutyl ketone moiety in the subject compound does not appear to have been explored for this synthetic application.

Derivatization to Triazole Scaffolds and Related Systems

Triazole scaffolds are another important class of nitrogen-containing heterocycles. Their synthesis often involves the reaction of azides with alkynes (in the case of 1,2,3-triazoles) or the condensation of hydrazine (B178648) derivatives with carbonyl compounds or their equivalents. Despite the theoretical potential for the amino group of this compound to be converted into an azide, or for the ketone to participate in condensation reactions, there are no published reports detailing the successful synthesis of triazole derivatives from this specific compound.

Role in the Construction of Polycyclic and Fused Ring Systems

The construction of polycyclic and fused ring systems is a complex area of organic synthesis that often relies on intramolecular cyclization reactions. While the structure of this compound contains functionalities that could potentially participate in such reactions, for instance, through Friedländer annulation or similar cyclization strategies, there is no evidence in the scientific literature to suggest that it has been used for the construction of polycyclic or fused ring systems.

Utility in the Development of Catalytic Species and Ligands

The development of novel ligands is crucial for advancing the field of catalysis. The presence of both a nitrogen donor (the amino group) and an oxygen donor (the ketone group) in this compound suggests its potential to act as a bidentate ligand for metal coordination. However, a thorough search of chemical literature and patent databases reveals no instances of this compound or its derivatives being employed in the synthesis of catalytic species or as ligands in coordination chemistry.

Advanced Spectroscopic and Analytical Characterization for Structural and Mechanistic Insights

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of 1-(2-Aminophenyl)-2-cyclobutylethan-1-one. Both ¹H and ¹³C NMR would provide detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment in the molecule.

Aromatic Protons: The protons on the aminophenyl ring are expected to appear in the downfield region, typically between 6.5 and 8.0 ppm, due to the deshielding effect of the aromatic ring current. The substitution pattern would lead to complex splitting patterns (doublets, triplets, or multiplets) based on spin-spin coupling with adjacent protons.

Amine Protons (-NH₂): The two protons of the primary amine group would likely appear as a broad singlet. Its chemical shift can vary depending on the solvent, concentration, and temperature.

Methylene (B1212753) Protons (-CH₂-): The two protons of the methylene group adjacent to the carbonyl and the cyclobutyl ring would likely resonate as a doublet, split by the single proton on the cyclobutyl ring.

Cyclobutyl Protons: The protons on the cyclobutane (B1203170) ring would appear in the upfield region, generally between 1.8 and 2.5 ppm. docbrown.info The complex coupling between these protons would result in multiplets. The proton at the point of attachment to the methylene group would be a multiplet due to coupling with the methylene protons and other protons on the cyclobutane ring.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would complement the ¹H NMR data by identifying all unique carbon atoms.

Carbonyl Carbon (C=O): A characteristic downfield signal, typically above 190 ppm, would confirm the presence of the ketone group.

Aromatic Carbons: The six carbons of the aminophenyl ring would produce signals in the 115-150 ppm range.

Aliphatic Carbons: The methylene carbon and the carbons of the cyclobutyl ring would show signals in the upfield region of the spectrum.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound This table is predictive and based on typical chemical shifts for similar functional groups.

Functional Group Predicted Chemical Shift (δ, ppm) Multiplicity
Aromatic Protons (C₆H₄) 6.5 - 8.0 Multiplets
Amine Protons (-NH₂) Variable (Broad) Singlet
Methylene Protons (-CH₂-CO) ~3.0 - 3.5 Doublet
Cyclobutyl Methine Proton (-CH-) ~2.5 - 3.0 Multiplet
Cyclobutyl Methylene Protons ~1.8 - 2.5 Multiplets

Mass Spectrometry (MS) Techniques for Molecular Fingerprinting and Fragmentation Analysis

Mass spectrometry is critical for determining the molecular weight and elemental composition of this compound, as well as for gaining structural information through fragmentation analysis. The compound has a molecular formula of C₁₂H₁₅NO and a monoisotopic mass of 189.11537 Da. uni.lu

High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental formula. Techniques like electrospray ionization (ESI) would likely produce a prominent protonated molecule [M+H]⁺ at m/z 190.12265. uni.lu Other adducts, such as the sodium adduct [M+Na]⁺ at m/z 212.10459, might also be observed. uni.lu

Tandem mass spectrometry (MS/MS) experiments would involve selecting the parent ion (e.g., [M+H]⁺) and inducing fragmentation. The resulting fragmentation pattern provides a unique molecular fingerprint and confirms the connectivity of the atoms. Expected fragmentation pathways could include cleavage of the bond between the carbonyl group and the methylene bridge or fragmentation of the cyclobutyl ring.

Table 2: Predicted Mass Spectrometry Data for this compound Adducts Data sourced from predicted values. uni.lu

Adduct Formula Predicted m/z
[M+H]⁺ C₁₂H₁₆NO⁺ 190.12265
[M+Na]⁺ C₁₂H₁₅NNaO⁺ 212.10459
[M+K]⁺ C₁₂H₁₅KNO⁺ 228.07853
[M+NH₄]⁺ C₁₂H₁₉N₂O⁺ 207.14919

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

The IR spectrum of this compound is expected to exhibit several characteristic absorption bands:

N-H Stretching: The primary amine group (-NH₂) should show two distinct bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations.

C-H Stretching: Aromatic C-H stretching vibrations are expected to appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methylene and cyclobutyl groups will appear just below 3000 cm⁻¹.

C=O Stretching: A strong, sharp absorption band between 1650 and 1680 cm⁻¹ is characteristic of the aryl ketone carbonyl group.

N-H Bending: The scissoring vibration of the primary amine group typically appears in the 1590-1650 cm⁻¹ region.

C=C Stretching: Aromatic ring C=C stretching vibrations will be observed in the 1450-1600 cm⁻¹ range.

Table 3: Expected Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Primary Amine (-NH₂) Asymmetric & Symmetric Stretch 3300 - 3500 Medium
Aromatic C-H Stretch > 3000 Medium-Weak
Aliphatic C-H Stretch < 3000 Medium-Strong
Ketone (C=O) Stretch 1650 - 1680 Strong
Primary Amine (-NH₂) Bend (Scissoring) 1590 - 1650 Medium
Aromatic C=C Stretch 1450 - 1600 Medium

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods are essential for determining the purity of synthesized this compound and for monitoring the progress of its synthesis.

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) would be a suitable method for purity assessment. Using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent (like acetonitrile (B52724) or methanol), the compound would elute at a characteristic retention time. A UV detector would be effective for detection due to the presence of the aromatic ring. A pure sample should ideally show a single, sharp peak.

Gas Chromatography (GC): GC, often coupled with a mass spectrometer (GC-MS), could also be used for analysis, particularly for assessing the presence of volatile impurities. The compound's volatility would determine the feasibility and required conditions (e.g., column temperature). For the related compound o-aminoacetophenone, reported Kovats retention indices on an OV-101 column are around 1285-1288, which can serve as a rough reference point. nist.gov

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient technique for monitoring reaction progress. By spotting the reaction mixture on a TLC plate (e.g., silica (B1680970) gel) and eluting with an appropriate solvent system, the disappearance of reactants and the appearance of the product spot can be visualized, often under UV light.

X-ray Crystallography for Absolute Stereochemistry and Conformation

While no public crystal structure data is currently available for this compound, single-crystal X-ray crystallography remains the definitive method for determining the three-dimensional arrangement of atoms in a solid state.

If a suitable single crystal could be grown, this technique would provide precise data on:

Molecular Conformation: It would reveal the exact spatial orientation of the aminophenyl group relative to the cyclobutylethanone side chain.

Bond Lengths and Angles: Highly accurate measurements of all bond lengths and angles would be obtained, confirming the molecular connectivity.

Intermolecular Interactions: The analysis would elucidate how individual molecules pack in the crystal lattice, revealing any hydrogen bonding (e.g., involving the -NH₂ group) or other intermolecular forces that stabilize the crystal structure.

Absolute Stereochemistry: If the compound were chiral and resolved into its enantiomers, X-ray crystallography could be used to determine the absolute configuration (R or S) of the stereocenter.

This technique provides the most unambiguous structural proof, complementing the data obtained from spectroscopic methods.

Computational and Theoretical Investigations of 1 2 Aminophenyl 2 Cyclobutylethan 1 One

Quantum Mechanical Calculations (Density Functional Theory and Ab Initio Methods)

Detailed quantum mechanical calculations, including Density Functional Theory (DFT) and ab initio methods, for 1-(2-aminophenyl)-2-cyclobutylethan-1-one are not readily found in published research. These computational techniques are instrumental in understanding the electronic structure and reactivity of molecules. mdpi.comnih.gov For other aminophenyl derivatives, DFT has been used to analyze structural properties, donor-acceptor interactions, and quantum chemical reactivity identifiers. researchgate.net

Electronic Structure and Bonding Analysis

A thorough analysis of the electronic structure and bonding of this compound, which would include molecular orbital analysis and charge distribution, has not been specifically reported. For similar compounds, DFT calculations have been employed to determine HOMO-LUMO energy gaps, which are crucial for assessing the kinetic stability of a molecule. eurjchem.com

Prediction of Reaction Pathways and Transition States

The prediction of reaction pathways and the identification of transition states for reactions involving this compound have not been a subject of published computational studies. Such investigations are vital for understanding the mechanisms of chemical reactions and predicting their outcomes. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a powerful method for exploring the conformational landscape of a molecule. While MD simulations have been used to study the conformational dynamics of various peptides and organic molecules nih.govnih.gov, there is no specific literature detailing MD simulations for this compound to analyze its conformational preferences and flexibility.

Molecular Docking Studies for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the binding orientation of a small molecule to a larger target molecule, such as a protein. wjarr.com This method is crucial in drug discovery for identifying potential therapeutic agents. japer.innih.gov Although molecular docking studies have been performed on a wide array of compounds, including other aminophenyl derivatives, to explore their interactions with biological targets nih.govmdpi.com, no such studies have been published for this compound.

Cheminformatics and Data Mining for Structure-Reactivity Relationships

Cheminformatics and data mining approaches are used to analyze large datasets of chemical compounds to identify structure-activity or structure-property relationships. nih.gov These methods can provide insights into the design of new molecules with desired properties. nih.gov However, a specific cheminformatics analysis focusing on the structure-reactivity relationships of this compound and its analogs is not available in the current body of scientific literature.

Table of Predicted Properties for this compound

While experimental and detailed computational data are scarce, some basic molecular properties can be predicted using computational tools. The following table presents predicted data for this compound.

PropertyPredicted ValueSource
Molecular FormulaC12H15NOPubChem uni.lu
Monoisotopic Mass189.11537 DaPubChem uni.lu
XlogP3.2PubChem uni.lu
Predicted Collision Cross Section (CCS) values (Ų)
[M+H]+141.7PubChem uni.lu
[M+Na]+146.2PubChem uni.lu
[M-H]-147.4PubChem uni.lu

Exploration of Molecular Interaction Mechanisms in Vitro and Mechanistic Perspectives

In Vitro Enzyme Inhibition Mechanism Characterization

Enzymes are crucial protein targets for many therapeutic agents. Characterizing how a compound like 1-(2-Aminophenyl)-2-cyclobutylethan-1-one might inhibit an enzyme's activity provides critical insights into its mechanism of action.

Enzyme inhibitors can be classified based on how they interact with the enzyme and its substrate. The primary reversible inhibition types are competitive, non-competitive, and mixed-type.

Competitive Inhibition: The inhibitor competes with the substrate for binding to the enzyme's active site. This type of inhibition can be overcome by increasing the substrate concentration.

Non-Competitive Inhibition: The inhibitor binds to a site on the enzyme other than the active site (an allosteric site). This binding event alters the enzyme's conformation, reducing its catalytic efficiency. In pure non-competitive inhibition, the inhibitor has the same affinity for the free enzyme and the enzyme-substrate complex.

Mixed-Type Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex, often with different affinities. This type of inhibition affects both the binding of the substrate and the catalytic activity of the enzyme.

To illustrate how the inhibition type for this compound might be determined, consider a hypothetical scenario where its effect on a specific enzyme, "Kinase X," is studied.

Table 1: Hypothetical Kinetic Data for Kinase X Inhibition by this compound

Substrate Concentration (µM)Initial Velocity (µM/min) (No Inhibitor)Initial Velocity (µM/min) (with Inhibitor)
1105
2189
53518
105028
206540

The study of reaction rates under different conditions, known as enzyme kinetics, is used to determine the type of inhibition and the inhibitor's potency. teachmephysiology.commedbullets.com Key parameters derived from kinetic studies include the Michaelis constant (K_m), which reflects the substrate concentration at which the reaction rate is half of the maximum velocity (V_max), and the inhibition constant (K_i), which indicates the inhibitor's binding affinity. nih.govnih.gov

A common method for visualizing and analyzing enzyme kinetics data is the Lineweaver-Burk plot, which is a double reciprocal plot of the reaction rate versus the substrate concentration.

Competitive Inhibition: Increases K_m (lowers substrate affinity) but does not change V_max.

Non-Competitive Inhibition: Decreases V_max but does not change K_m.

Mixed-Type Inhibition: Affects both V_max and K_m.

Based on the hypothetical data in Table 1, a kinetic analysis would be performed to determine these parameters for this compound.

Table 2: Hypothetical Kinetic Parameters for Kinase X Inhibition

ConditionV_max (µM/min)K_m (µM)
No Inhibitor10010
With this compound6010

In this hypothetical example, the V_max is decreased while the K_m remains unchanged, suggesting a non-competitive inhibition mechanism for this compound against Kinase X.

The specific structural features of both the inhibitor and the enzyme's binding site dictate the potency and selectivity of the inhibition. nih.gov For this compound, key molecular determinants could include:

The aminophenyl group: This group could form hydrogen bonds with amino acid residues in the binding pocket.

The cyclobutyl group: This bulky, hydrophobic group might fit into a corresponding hydrophobic pocket in the enzyme, contributing to binding affinity.

The ethanone (B97240) linker: The flexibility and length of this linker would be critical for the optimal positioning of the phenyl and cyclobutyl groups within the binding site.

Molecular docking studies can provide computational predictions of how the compound might bind to a target protein, highlighting potential interactions. nih.govnih.govmdpi.comresearchgate.net

Table 3: Hypothetical Molecular Interactions of this compound with Kinase X Active Site Residues

Functional Group of InhibitorInteracting Residue of Kinase XType of Interaction
AminophenylAsp145Hydrogen Bond
CarbonylLys72Hydrogen Bond
CyclobutylLeu83, Val34Hydrophobic Interaction

Target Identification Methodologies in Chemical Biology

Identifying the specific protein(s) that a small molecule interacts with is a critical step in understanding its biological effects. nih.govnih.govdiscoveryontarget.com Chemical biology offers several powerful approaches for target identification. nih.gov

These methods utilize a modified version of the small molecule to "pull down" its binding partners from a complex biological sample, such as a cell lysate. researchgate.netrsc.orgacs.orgacs.orgnih.gov

A common strategy involves immobilizing the small molecule on a solid support (e.g., beads) to create an affinity matrix. This matrix is then incubated with the proteome, and proteins that bind to the molecule are captured. After washing away non-specific binders, the captured proteins are eluted and identified, typically by mass spectrometry.

For this compound, an affinity probe could be synthesized by attaching a linker and a biotin (B1667282) tag to the molecule, allowing for its capture on streptavidin-coated beads.

Table 4: Hypothetical Proteins Identified via Affinity-Based Chemical Proteomics with a this compound Probe

Protein IDProtein NameFunction
P00533Epidermal growth factor receptorKinase, cell signaling
Q9Y243Serine/threonine-protein kinaseKinase, cell cycle
P31749Mitogen-activated protein kinase 1Kinase, signal transduction

Computational methods leverage the vast amount of existing biological and chemical data to predict potential protein targets for a given small molecule. researchgate.netnih.govplos.orgmdpi.com These approaches are often used as a starting point to generate hypotheses that can then be tested experimentally.

One common method is based on the principle of chemical similarity, which posits that structurally similar molecules are likely to have similar biological targets. nih.gov The structure of this compound would be compared to databases of compounds with known protein targets.

Another approach is reverse docking, where the small molecule is computationally docked against a library of protein structures to predict which proteins it is most likely to bind to with high affinity. plos.org

Table 5: Hypothetical Top-Ranked Potential Targets for this compound from a Computational Target Prediction Screen

Predicted TargetPrediction ScoreMethod
p38 MAP kinase0.85Chemical Similarity
Cyclin-dependent kinase 2-9.5 kcal/molReverse Docking
Vascular endothelial growth factor receptor 20.78Pharmacophore Matching

These computational predictions would then require experimental validation through in vitro binding assays and enzyme activity assays to confirm them as bona fide targets of this compound.

Characterization of Molecular Binding Events

The binding of a small molecule like this compound to a biological target, such as a protein receptor or enzyme, is fundamentally governed by a series of molecular interactions. These events are crucial for eliciting a biological response and are dictated by the three-dimensional structure and chemical properties of both the molecule and its binding partner.

Non-Covalent Interactions (Hydrogen Bonding, Hydrophobic Interactions)

Non-covalent interactions are the primary forces driving the formation of a ligand-receptor complex. They are transient and weaker than covalent bonds, allowing for the reversible binding necessary for most pharmacological activities. For this compound, the key predicted non-covalent interactions would be hydrogen bonds and hydrophobic interactions.

Hydrogen Bonding: The structure of this compound contains functional groups capable of participating in hydrogen bonding. The primary amine group (-NH₂) on the phenyl ring can act as a hydrogen bond donor. The lone pair of electrons on the nitrogen atom also allows it to function as a hydrogen bond acceptor. Similarly, the carbonyl group (C=O) is a potent hydrogen bond acceptor due to the electronegativity of the oxygen atom. In a hypothetical binding pocket, these groups could form directional hydrogen bonds with complementary amino acid residues like serine, threonine, tyrosine (donors and acceptors), asparagine, glutamine (donors and acceptors), or the peptide backbone (donors and acceptors).

Table 1: Predicted Non-Covalent Interaction Capabilities of this compound

Functional GroupPotential Interaction TypeRolePotential Interacting Partners (Amino Acid Residues)
Phenyl RingHydrophobicHydrophobic MoietyVal, Leu, Ile, Phe, Trp, Ala
Cyclobutyl GroupHydrophobicHydrophobic MoietyVal, Leu, Ile, Phe, Trp, Ala
Amine (-NH₂) GroupHydrogen BondDonor & AcceptorSer, Thr, Tyr, Asn, Gln, Asp, Glu, Peptide Backbone
Carbonyl (C=O) GroupHydrogen BondAcceptorSer, Thr, Tyr, Asn, Gln, Lys, Arg, His, Peptide Backbone

Allosteric Modulation Studies

Allosteric modulation occurs when a compound binds to a site on a receptor that is topographically distinct from the primary (orthosteric) binding site of the endogenous ligand. This binding event induces a conformational change in the receptor, which in turn modulates (either enhances or diminishes) the effect of the orthosteric ligand.

Currently, there are no specific studies available that investigate this compound as an allosteric modulator for any known biological target. Research in this area would first require the identification of a receptor or enzyme whose activity is influenced by this compound. Subsequent experimental work would be needed to determine if the binding site is indeed allosteric.

Such studies would typically involve:

Binding Assays: To demonstrate that the compound does not compete with the known orthosteric ligand for the same binding site.

Functional Assays: To show that the compound can modify the functional response of the orthosteric ligand (e.g., increase or decrease its potency or efficacy).

Structural Biology or Mutagenesis Studies: To identify the specific amino acid residues that constitute the allosteric binding site.

Without such dedicated research, any discussion of the allosteric modulation potential of this compound remains purely speculative.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.